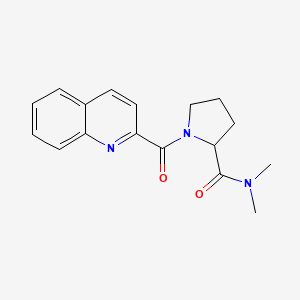
(2-Methylmorpholin-4-yl)-(2-methylsulfanylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylmorpholin-4-yl)-(2-methylsulfanylphenyl)methanone is a chemical compound that belongs to the class of ketones. It is also known as MMMP and has a molecular formula of C13H19NO2S. MMMP is a synthetic compound that has various applications in scientific research, including drug discovery, medicinal chemistry, and pharmacology. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MMMP.
Mécanisme D'action
The mechanism of action of MMMP is not well-established in the scientific literature. However, it is believed to act as a small molecule inhibitor of various enzymes and receptors. For example, MMMP has been shown to inhibit the activity of the enzyme c-Src kinase, which is involved in various cellular processes, including cell growth and division. Additionally, MMMP has been shown to inhibit the activity of the receptor tyrosine kinase, which is involved in various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMMP have been studied in various in vitro and in vivo models. In vitro studies have shown that MMMP can inhibit the activity of various enzymes and receptors, which can lead to changes in cellular processes, including cell growth and division. In vivo studies have shown that MMMP can inhibit tumor growth in various animal models, suggesting that it may have potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MMMP in lab experiments is that it is a well-established compound that has been used by many researchers in various applications. Additionally, MMMP is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using MMMP is that its mechanism of action is not well-understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are many future directions for the study of MMMP. One direction is to further study its mechanism of action and identify its molecular targets. This information could be used to design more potent and selective inhibitors of these targets. Additionally, MMMP could be used as a tool compound to study the role of various enzymes and receptors in various cellular processes. Finally, MMMP could be further developed as a potential therapeutic agent for various diseases, including cancer, inflammation, and viral infections.
Conclusion:
In conclusion, (2-Methylmorpholin-4-yl)-(2-methylsulfanylphenyl)methanone is a synthetic compound that has various applications in scientific research, including drug discovery, medicinal chemistry, and pharmacology. It can be synthesized using a well-established method and has been used to produce various compounds that have potential therapeutic applications. While its mechanism of action is not well-understood, it has been shown to inhibit the activity of various enzymes and receptors, which can lead to changes in cellular processes. MMMP has many advantages for lab experiments, including its ease of synthesis and large-scale production. Finally, there are many future directions for the study of MMMP, including further studies of its mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
MMMP can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-chlorophenyl isothiocyanate with 2-methylmorpholine in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been well-established in the scientific literature and has been used by many researchers to produce MMMP for various applications.
Applications De Recherche Scientifique
MMMP has various applications in scientific research, including drug discovery, medicinal chemistry, and pharmacology. It has been used as a starting material for the synthesis of various compounds that have potential therapeutic applications. For example, MMMP has been used to synthesize compounds that have anti-cancer, anti-inflammatory, and anti-viral properties. Additionally, MMMP has been used as a tool compound to study the mechanism of action of various enzymes and receptors.
Propriétés
IUPAC Name |
(2-methylmorpholin-4-yl)-(2-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-10-9-14(7-8-16-10)13(15)11-5-3-4-6-12(11)17-2/h3-6,10H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAVHBNLTMNYTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492262.png)



![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)
![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
![Imidazol-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492306.png)
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)

methanone](/img/structure/B7492339.png)


![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)